molecular formula C19H19F2NO2 B6922038 N-[3-(1,1-difluoroethyl)phenyl]-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide

N-[3-(1,1-difluoroethyl)phenyl]-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide

Cat. No.: B6922038
M. Wt: 331.4 g/mol
InChI Key: OKRDLVZLFAVGPP-UHFFFAOYSA-N
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Description

N-[3-(1,1-difluoroethyl)phenyl]-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[3-(1,1-difluoroethyl)phenyl]-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO2/c1-19(20,21)14-6-4-7-15(11-14)22-18(23)12-17-16-8-3-2-5-13(16)9-10-24-17/h2-8,11,17H,9-10,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRDLVZLFAVGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)CC2C3=CC=CC=C3CCO2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-difluoroethyl)phenyl]-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isochromenyl Intermediate: This step involves the cyclization of a suitable precursor to form the isochromenyl ring system.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced through a nucleophilic substitution reaction using a difluoroethylating agent.

    Coupling with the Phenyl Ring: The final step involves coupling the isochromenyl intermediate with a phenyl ring substituted with the difluoroethyl group, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-difluoroethyl)phenyl]-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the isochromenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(1,1-difluoroethyl)phenyl]-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-[3-(1,1-difluoroethyl)phenyl]-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The difluoroethyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the isochromenyl moiety may contribute to its overall stability and bioactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1,1-difluoroethyl)phenyl]-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide: shares similarities with other difluoroethyl-substituted compounds and isochromenyl derivatives.

    Difluoroethyl Compounds: These compounds are known for their enhanced metabolic stability and bioactivity.

    Isochromenyl Derivatives: Known for their diverse biological activities and potential therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique chemical properties and biological activities not observed in other similar compounds.

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